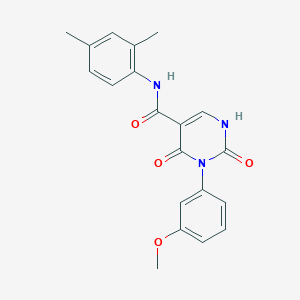![molecular formula C18H21ClN6O B11296333 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296333.png)
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and cyclopentyl groups is done via substitution reactions using suitable reagents and catalysts.
Final modifications: The final product is obtained after purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves interaction with specific molecular targets and pathways:
Molecular targets: Includes proteins involved in neuroinflammation and apoptosis, such as NF-kB and ATF4.
Pathways involved: Inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of neuroprotective and anti-inflammatory effects sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H21ClN6O |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
4-N-(3-chloro-4-methoxyphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6O/c1-25-17-13(10-20-25)16(21-12-7-8-15(26-2)14(19)9-12)23-18(24-17)22-11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H2,21,22,23,24) |
Clave InChI |
VNYXZWOCYHAFLS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11296257.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11296258.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11296264.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methylpyrimidin-4(3H)-one](/img/structure/B11296273.png)
![N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide](/img/structure/B11296275.png)

![4-{3-[(4-Fluorophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol](/img/structure/B11296287.png)
![1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B11296288.png)
![4-butyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B11296295.png)
![4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11296298.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11296317.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11296320.png)
![Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B11296328.png)
![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B11296339.png)
